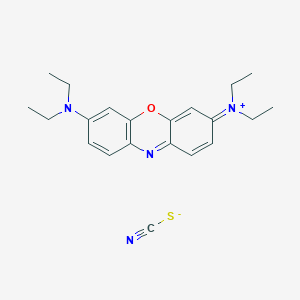
3,7-Bis(diethylamino)phenoxazin-5-ium thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Bis(diethylamino)phenoxazin-5-ium thiocyanate is a chemical compound with the molecular formula C21H26N4OS. It is known for its vibrant color and is often used in various scientific and industrial applications. This compound belongs to the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(diethylamino)phenoxazin-5-ium thiocyanate typically involves the reaction of phenoxazine derivatives with diethylamine and thiocyanate ions. The process can be summarized as follows:
Starting Materials: Phenoxazine, diethylamine, and thiocyanate salts.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol. The temperature is maintained at around 60-80°C to facilitate the reaction.
Procedure: Phenoxazine is first reacted with diethylamine to form the diethylamino derivative. This intermediate is then treated with thiocyanate salts to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to mix and heat the reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Bis(diethylamino)phenoxazin-5-ium thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which can alter its color and properties.
Reduction: Reduction reactions can convert it back to its original state or to other reduced forms.
Substitution: The thiocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nitrates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenoxazine derivatives, while substitution reactions can produce a variety of substituted phenoxazines.
Wissenschaftliche Forschungsanwendungen
3,7-Bis(diethylamino)phenoxazin-5-ium thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining biological samples for microscopy and other imaging techniques.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Wirkmechanismus
The mechanism of action of 3,7-Bis(diethylamino)phenoxazin-5-ium thiocyanate involves its interaction with molecular targets such as proteins and nucleic acids. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,7-Bis(diethylamino)phenoxazin-5-ium chloride
- 3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide
- 3,7-Bis(diethylamino)phenoxazin-5-ium tetrachlorozincate
Uniqueness
Compared to its analogs, 3,7-Bis(diethylamino)phenoxazin-5-ium thiocyanate is unique due to its thiocyanate group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Eigenschaften
CAS-Nummer |
82142-14-1 |
|---|---|
Molekularformel |
C21H26N4OS |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;thiocyanate |
InChI |
InChI=1S/C20H26N3O.CHNS/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;2-1-3/h9-14H,5-8H2,1-4H3;3H/q+1;/p-1 |
InChI-Schlüssel |
XHIPTIKBRSBIFI-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.C(#N)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



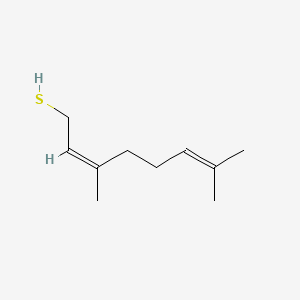
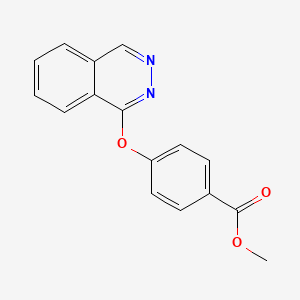
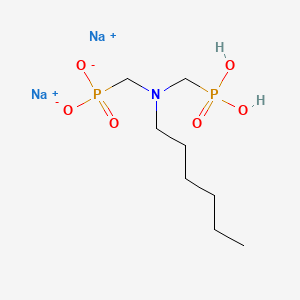
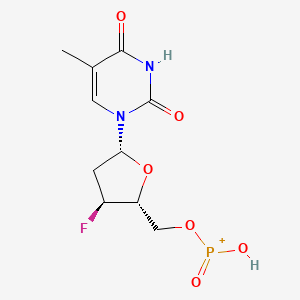


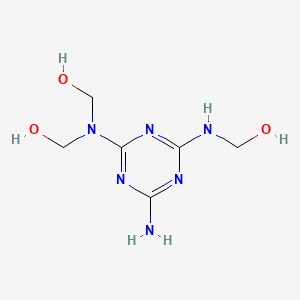
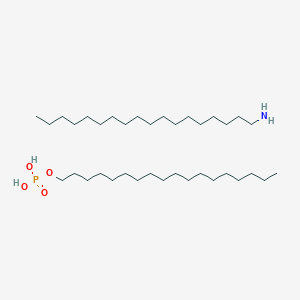
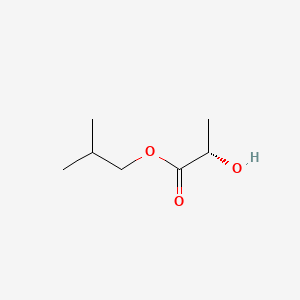



![4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine](/img/structure/B12674458.png)
